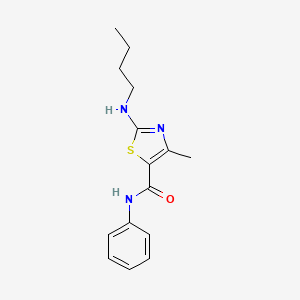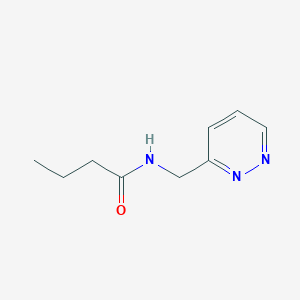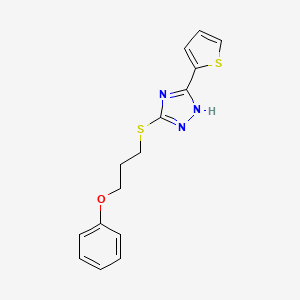
2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide, also known as PBTZ169, is a synthetic compound that belongs to the thiazole family. It has been identified as a potential drug candidate for the treatment of tuberculosis, a bacterial infection that affects the lungs and other parts of the body.
Mechanism of Action
The mechanism of action of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide is not fully understood, but it is thought to target multiple pathways in the bacteria that are essential for its survival. 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide has been shown to inhibit the activity of an enzyme called DprE1, which is involved in the biosynthesis of a cell wall component in the bacteria. It also inhibits the activity of another enzyme called MmpL3, which is involved in the transport of lipids across the cell membrane. These two targets are unique to mycobacteria, making 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide a promising drug candidate with a low risk of developing resistance.
Biochemical and Physiological Effects:
2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide has been shown to have low toxicity in vitro and in vivo, indicating its potential as a safe drug candidate. It has also been found to have good pharmacokinetic properties, such as good oral bioavailability and a long half-life, which are important for the development of a drug for tuberculosis treatment.
Advantages and Limitations for Lab Experiments
One advantage of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide as a drug candidate is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This is important because drug-resistant tuberculosis is a growing problem worldwide. However, one limitation of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide is its limited spectrum of activity, as it only targets mycobacteria and is not effective against other bacterial infections.
Future Directions
There are several future directions for the development of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide as a drug for tuberculosis treatment. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to conduct further preclinical studies to evaluate the safety and efficacy of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide in animal models. Clinical trials in humans will also be necessary to determine the optimal dosage and treatment duration of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide. Additionally, there is a need to investigate the potential use of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide in combination with other anti-tuberculosis drugs to improve treatment outcomes. Finally, further research is needed to understand the mechanism of action of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide and to identify other potential targets for tuberculosis treatment.
In conclusion, 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide is a promising drug candidate for the treatment of tuberculosis. Its potent activity against drug-resistant strains of Mycobacterium tuberculosis, low toxicity, and good pharmacokinetic properties make it a promising drug candidate. However, further research is needed to optimize its synthesis method, evaluate its safety and efficacy in animal models and clinical trials, and identify other potential targets for tuberculosis treatment.
Synthesis Methods
The synthesis of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide involves the reaction of 2-aminobutane, 4-methylthiocarbonyl chloride, and phenyl isothiocyanate in the presence of a base. The reaction yields a crude product that is purified by column chromatography to obtain pure 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide. This method has been optimized to produce high yields of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide with good purity.
Scientific Research Applications
2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential as a new drug candidate for the treatment of tuberculosis. It has been shown to have potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide has also been found to have a synergistic effect when used in combination with other anti-tuberculosis drugs, such as isoniazid and rifampicin.
properties
IUPAC Name |
2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-3-4-10-16-15-17-11(2)13(20-15)14(19)18-12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZORINNFESOMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C(S1)C(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7637113.png)
![1-(4-Hydroxyphenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7637114.png)

![1-[Cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7637125.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7637131.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone](/img/structure/B7637132.png)
![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one](/img/structure/B7637160.png)
![4-[(2-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637166.png)
![4-[(2,5-Dimethylphenyl)methyl]piperazin-2-one](/img/structure/B7637173.png)
![4-[(3-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637191.png)
![N-[4-[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7637207.png)
![5-chloro-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-7-sulfonamide](/img/structure/B7637209.png)
![4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7637210.png)